4-Tert-butyl-3-cyclopropoxy-2-iodopyridine
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Overview
Description
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine is a heterocyclic organic compound with the molecular formula C12H16INO It is characterized by the presence of a tert-butyl group, a cyclopropoxy group, and an iodine atom attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine typically involves the iodination of a pyridine derivative. One common method is the halogenation of 3-cyclopropoxy-4-tert-butylpyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under controlled temperature conditions to ensure the selective introduction of the iodine atom at the desired position on the pyridine ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and purity. Industrial production may also involve the use of automated systems for precise control of reaction parameters .
Chemical Reactions Analysis
Types of Reactions
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering the oxidation state of the iodine atom or other substituents.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate in aqueous or organic solvents.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 4-Tert-butyl-3-cyclopropoxy-2-azidopyridine, while a Suzuki coupling reaction with phenylboronic acid would produce 4-Tert-butyl-3-cyclopropoxy-2-phenylpyridine .
Scientific Research Applications
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives may lead to the discovery of new drugs with therapeutic properties.
Mechanism of Action
The mechanism of action of 4-Tert-butyl-3-cyclopropoxy-2-iodopyridine depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating nucleophilic substitution or coupling reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions or covalent modifications .
Comparison with Similar Compounds
Similar Compounds
4-Tert-butyl-3-iodoheptane: Similar in structure but lacks the cyclopropoxy group.
4-Tert-butylpyridine: Lacks both the cyclopropoxy group and the iodine atom.
3-Cyclopropoxy-4-iodopyridine: Similar but without the tert-butyl group.
Uniqueness
4-Tert-butyl-3-cyclopropoxy-2-iodopyridine is unique due to the combination of its tert-butyl, cyclopropoxy, and iodine substituents on the pyridine ring.
Properties
Molecular Formula |
C12H16INO |
---|---|
Molecular Weight |
317.17 g/mol |
IUPAC Name |
4-tert-butyl-3-cyclopropyloxy-2-iodopyridine |
InChI |
InChI=1S/C12H16INO/c1-12(2,3)9-6-7-14-11(13)10(9)15-8-4-5-8/h6-8H,4-5H2,1-3H3 |
InChI Key |
AVMDZUMCLAWEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C(=NC=C1)I)OC2CC2 |
Origin of Product |
United States |
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